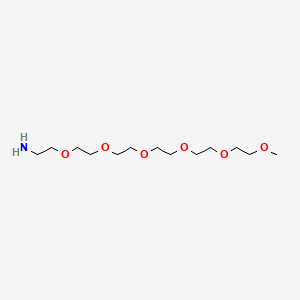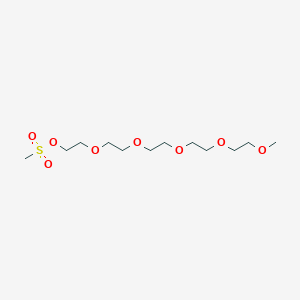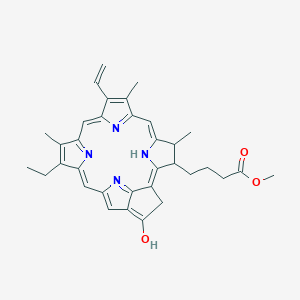
Muscarine
Übersicht
Beschreibung
Muscarine is a highly toxic, hallucinogenic alkaloid related to the cholines . It is derived from the red form of the mushroom Amanita muscaria and other mushrooms and found in decaying animal tissue . It is a toxic alkaloid base [C9H20NO2]+ that is biochemically related to acetylcholine .
Synthesis Analysis
Muscarine has been synthesized from S-(-)-ethyl lactate in five steps with the application of a zinc-mediated allylation reaction in aqueous media . Other methods of synthesis have been reported, including a stereospecific synthesis involving acid-catalysed cyclisation of -mannitol , and a practical seven-step synthesis from -rhamnose .Molecular Structure Analysis
Muscarine has a unique structure that enables it to mimic the neurotransmitter acetylcholine . It has a less flexible structure due to the five-membered ring in the molecular skeleton . The IUPAC name for Muscarine is 2,5-Anhydro-1,4,6-trideoxy-6-(trimethylazaniumyl)-D-ribo-hexitol .Chemical Reactions Analysis
Muscarine has significant effects on the body, primarily acting on the parasympathetic nervous system . It targets muscarinic acetylcholine receptors, influencing various bodily functions . Muscarine has evolved independently on several occasions, together with several losses .Physical And Chemical Properties Analysis
Muscarine has a molecular formula of C9H20NO2 . Its average mass is 174.260 Da and its monoisotopic mass is 174.148849 Da .Wissenschaftliche Forschungsanwendungen
Historical and Chemical Significance
Muscarine, a fundamental compound in pharmacology, was first isolated from Amanita muscaria. Its structure elucidation has been a cornerstone in pharmacological research. Despite its well-known presence in Amanita muscaria, this fungus also contains other substances of interest, highlighting muscarine's significance beyond its direct pharmacological applications (Bowden, Drysdale, & Mogey, 1965).
Neurophysiological Impact
Muscarine has been extensively studied for its effects on neuronal activities. In the hippocampus, muscarine influences synaptic transmission, indicating its role in understanding synaptic mechanisms and potential therapeutic applications for neurological conditions (Williams & Johnston, 1990). Additionally, muscarine affects calcium-dependent electrical activities in dopaminergic neurons of the substantia nigra, suggesting its involvement in dopaminergic signaling pathways (Scroggs, Cardenas, Whittaker, & Kitai, 2001).
Pharmacological Evolution
Muscarine has a storied history in pharmacology, serving as a prototype for exploring autonomic nervous system functions. Its role in the development of pharmacological knowledge, particularly in relation to other compounds like atropine, underscores its importance in the evolution of drug discovery and understanding of physiological mechanisms (Bowden & Mogey, 1958).
Cardiac and Neurological Applications
Intracardiac neurons' response to muscarine indicates its potential utility in studying cardiac neurophysiology. The biphasic changes induced by muscarine in membrane potential offer insights into cardiac neuronal function, highlighting its relevance in cardiovascular research (Allen & Burnstock, 1990). Muscarine's effects on neurotransmission, particularly in synaptic plasticity, suggest its critical role in understanding memory and learning processes (Hosokawa & Hayashi, 2011).
Evolutionary Perspectives
Muscarine's evolution in fungi, particularly in the Inocybaceae family, provides a fascinating lens into the natural history and biochemical diversity of fungal toxins. The independent evolution and various transitions of muscarine production in fungi offer a unique perspective on the evolutionary dynamics of toxic compounds (Kosentka et al., 2013).
Muscarinic Receptor Research
The study of muscarinic receptors, activated by muscarine, has profoundly impacted our understanding of neurotransmitter systems. Multiple variants of muscarinic receptors have been identified, demonstrating muscarine's role in advancing knowledge of receptor biology and signaling pathways. This research has broad implications for understanding various physiological processes and developing targeted therapies (Hulme, Birdsall, & Buckley, 1990).
Safety And Hazards
Muscarine is a toxin found in certain mushrooms and can lead to severe poisoning . Symptoms of muscarine poisoning include profuse sweating, excessive secretion of saliva, visual disturbances, nausea, vomiting, abdominal cramps, watery diarrhoea, headache, and spasm of the airways . It is fatal if swallowed, in contact with skin or if inhaled .
Zukünftige Richtungen
There’s ongoing interest in muscarine for targeting specific receptor subtypes in therapy development . Understanding muscarine’s properties, species, and proteins not only enriches our knowledge of natural poisons but also highlights the intricate balance between neurotoxicity and therapeutic potential .
Eigenschaften
IUPAC Name |
[(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO2/c1-7-9(11)5-8(12-7)6-10(2,3)4/h7-9,11H,5-6H2,1-4H3/q+1/t7-,8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOFGTXDASPNLL-XHNCKOQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(O1)C[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20NO2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184081 | |
| Record name | (+)-Muscarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Muscarine | |
CAS RN |
300-54-9 | |
| Record name | Muscarine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Muscarine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Muscarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2S-(2α,4β,5α)]-[tetrahydro-4-hydroxy-5-methylfurfuryl]trimethylammonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MUSCARINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T101UWZ5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















